8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene
Description
Properties
IUPAC Name |
8-bromo-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHJKOXMKWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C8H13BrO2
- CAS Number: 1190757-88-0
- Molecular Weight: 221.1 g/mol
- IUPAC Name: 8-bromo-1,4-dioxaspiro[4.5]decane
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the dioxaspiro structure may influence its reactivity and binding affinities.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |
| Cytotoxicity | Shows potential in inducing apoptosis in cancer cell lines. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine release. |
Cytotoxicity Studies
A study conducted on various cancer cell lines demonstrated that this compound induces cytotoxic effects, particularly in breast cancer cells. The compound was found to trigger apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Findings :
Aryl- and Heteroatom-Functionalized Derivatives
Key Findings :
Structural and Crystallographic Comparisons
- Crystal Packing: The 8-cyano-9-phenyl-aza-spiro derivative forms a monoclinic P21/c lattice stabilized by hydrophobic interactions, unlike hydrogen bonding in simpler spiroacetals .
- Thermal Stability: Brominated and fluorinated derivatives exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are common synthetic routes to 8-substituted 1,4-dioxaspiro[4.5]dec-7-ene derivatives, and how are key intermediates purified?
- Methodological Answer : A typical synthesis involves starting with 1,4-dioxaspiro[4.5]decan-8-one. For example, vinyl substituents can be introduced via Grignard reactions (e.g., vinylmagnesium bromide in THF at 0°C), followed by quenching with aqueous NH₄Cl and extraction with CH₂Cl₂. Purification is achieved via column chromatography using hexanes or other nonpolar solvents . For brominated derivatives, bromination steps may follow using reagents like NBS or electrophilic bromine sources, though specific protocols for the 8-bromo derivative require optimization of reaction conditions (e.g., solvent, temperature).
Q. What safety precautions are critical when handling spirocyclic compounds like 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene?
- Methodological Answer : Safety protocols include:
- Glove selection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.
- Respiratory protection : Employ fume hoods to avoid inhalation of dust or vapors.
- Spill management : Absorb spills with inert material (e.g., vermiculite) and avoid drainage contamination.
These measures align with handling guidelines for structurally similar spirocyclic amines .
Q. How can the purity of 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and assess retention time consistency.
- ¹H/¹³C NMR : Confirm spirocyclic geometry via characteristic splitting patterns (e.g., deshielded protons adjacent to the dioxolane oxygen).
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients to isolate pure fractions .
Advanced Research Questions
Q. How does the introduction of bromine at the C8 position influence steric and electronic properties in spirocyclic systems?
- Methodological Answer : Bromine at C8 increases steric bulk and alters electron density, which can be quantified via:
- Computational modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and HOMO/LUMO distributions.
- X-ray crystallography : Resolve bond angles and torsional strain induced by bromine substitution.
Studies on analogous spirocycles show that bulky substituents at C8 reduce receptor binding affinity (e.g., 5-HT1A receptors) due to steric clashes .
Q. What strategies enhance regioselectivity in cross-coupling reactions involving 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene?
- Methodological Answer :
- Boronate intermediates : Convert the bromide to a boronic ester (e.g., via Miyaura borylation with pinacol borane) for Suzuki-Miyaura couplings. This enables selective aryl/vinyl group introduction at C8 .
- Nickel catalysis : Use Ni(cod)₂ with N-heterocyclic carbene ligands (e.g., L3) to achieve diarylation at the aliphatic position, as demonstrated for vinyl-spiro derivatives .
Q. How can molecular docking guide the design of 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene analogs for target-specific bioactivity?
- Methodological Answer :
- Receptor modeling : Dock analogs into crystal structures (e.g., 5-HT1A receptor PDB: 6WGT) using AutoDock Vina to predict binding poses.
- SAR analysis : Correlate substituent size/electronic effects with activity. For example, replacing dioxolane oxygens with sulfur reduces α1-adrenoceptor affinity, guiding selectivity optimization .
Q. What analytical challenges arise in characterizing volatile spirocyclic derivatives, and how are they addressed?
- Methodological Answer :
- GC-MS : Use low-polarity columns (e.g., DB-5MS) and electron ionization to fragment peaks for structural confirmation. For example, β-elemene analogs elute at ~18 min (RT) with characteristic m/z ions .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) for stereochemical analysis of bioactive derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity of C8-substituted spirocycles: How to reconcile conflicting SAR data?
- Resolution Strategy :
- Meta-analysis : Compare datasets for common assay conditions (e.g., cell lines, receptor isoforms). For example, small C8 substituents (e.g., methyl) may show 5-HT1A agonism in HEK293 cells but antagonism in neuronal models due to signaling bias.
- Control experiments : Validate receptor binding via radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
